5-(2-Hydroxy-4-methylphenyl)-5-oxopentanoic acid

Description

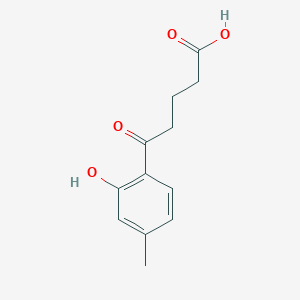

5-(2-Hydroxy-4-methylphenyl)-5-oxopentanoic acid (CAS: Not explicitly provided; structure shown in Figure 1) is a substituted β-keto carboxylic acid featuring a phenolic ring with hydroxyl (-OH) and methyl (-CH₃) groups at the 2- and 4-positions, respectively. This compound serves as a critical intermediate in organic synthesis, notably in the preparation of (±)-sydowic acid, a fungal metabolite isolated from Aspergillus sydowi. The synthesis involves oxidation of its acetate derivative with alkaline permanganate or N-bromosuccinimide (NBS), followed by hydrolysis . Its structure combines aromatic reactivity with keto-acid functionality, enabling diverse chemical transformations.

Properties

CAS No. |

4642-35-7 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

5-(2-hydroxy-4-methylphenyl)-5-oxopentanoic acid |

InChI |

InChI=1S/C12H14O4/c1-8-5-6-9(11(14)7-8)10(13)3-2-4-12(15)16/h5-7,14H,2-4H2,1H3,(H,15,16) |

InChI Key |

BXYMOIQVBYOEFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-4-methylphenyl)-5-oxopentanoic acid typically involves the reaction of 2-hydroxy-4-methylbenzaldehyde with a suitable reagent to introduce the pentanoic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxy-4-methylphenyl)-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxy group into a leaving group.

Major Products

Oxidation: Formation of this compound derivatives with additional ketone or carboxylic acid groups.

Reduction: Formation of 5-(2-Hydroxy-4-methylphenyl)-5-hydroxypentanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Hydroxy-4-methylphenyl)-5-oxopentanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-4-methylphenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets. The hydroxy and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Aryl-Substituted 5-Oxopentanoic Acid Derivatives

These compounds share the 5-oxopentanoic acid backbone but differ in aryl substituents, which dictate their electronic properties and applications.

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -F in 4-fluorophenyl derivatives) enhance electrophilicity at the keto group, facilitating nucleophilic additions. Electron-donating groups (e.g., -OCH₃) reduce reactivity .

- Synthetic Utility: The target compound’s phenolic -OH group enables regioselective functionalization (e.g., acetylation prior to oxidation) , whereas fluorinated analogs are used in photoredox catalysis .

Amino- and Amido-Substituted Derivatives

These derivatives feature nitrogen-containing groups, altering their biological and chemical profiles.

Key Observations :

- Biological Activity : Amido derivatives (e.g., CR 2194 in ) exhibit receptor selectivity due to steric and electronic modulation. For example, dichlorobenzamido groups enhance CCK-B receptor affinity .

- Metabolic Pathways: The 2-aminophenyl derivative is a bacterial metabolite, highlighting its role in environmental biodegradation .

Polymer and Probe Derivatives

These compounds integrate 5-oxopentanoic acid into functional materials or imaging agents.

Key Observations :

- Material Science: APP’s thiocarbonothioylthio group enables controlled radical polymerization, critical for synthesizing thermo-responsive copolymers .

- Imaging Probes : Conjugation with peptides (e.g., MeCOSar) enhances tissue targeting, as seen in collagen IV-specific PET tracers .

Physicochemical and Functional Contrasts

- logP/Solubility: The target compound’s phenolic -OH increases hydrophilicity (logP ~1–2) compared to fluorinated (logP ~2.5) or methoxylated (logP ~3) analogs .

- Thermal Stability : Amido derivatives (e.g., ) exhibit higher thermal stability due to hydrogen bonding, whereas keto-acids may undergo decarboxylation under acidic conditions .

- Synthetic Routes: Friedel-Crafts acylation is common for aryl-substituted derivatives , while the target compound relies on terpenoid-inspired oxidation pathways .

Biological Activity

5-(2-Hydroxy-4-methylphenyl)-5-oxopentanoic acid, a compound with notable structural features, has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C12H14O3

- Molecular Weight : 218.24 g/mol

- IUPAC Name : this compound

This structure allows for diverse interactions within biological systems, particularly through hydrogen bonding and hydrophobic interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could affect various physiological processes.

- Cellular Signaling Modulation : The compound may influence signaling pathways related to inflammation and cell survival, impacting cellular responses to stressors.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, demonstrating its efficacy as an antioxidant agent.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Enzyme Inhibition Studies

In vitro studies have shown that the compound exhibits inhibitory effects on certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

| Enzyme | IC50 (µM) |

|---|---|

| COX | 30 |

| LOX | 45 |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of the compound in a model of oxidative stress-induced neuronal damage. Treatment with this compound resulted in a significant reduction in cell death and preservation of neuronal function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

- Anti-inflammatory Activity : Another study assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation. Results showed a marked decrease in pro-inflammatory cytokines (IL-6, TNF-alpha) following administration of the compound, indicating its role in modulating inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.